molecular formula C12H8Cl2O4S2 B1265690 4,4'-Biphenyldisulfonyl chloride CAS No. 3406-84-6

4,4'-Biphenyldisulfonyl chloride

Cat. No. B1265690
M. Wt: 351.2 g/mol
InChI Key: OTFAWEIFBPUXOH-UHFFFAOYSA-N
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Patent
US07053173B2

Procedure details

Under the nitrogen gas atmosphere, chloro sulfuric acid is diluted by adding chloro sulfuric acid (21.184 mmol) into methylene chloride (40 ml), and biphenyl (6.168 g, 40.00 mmol) is added gradually into a container in which diluted chloro sulfuric acid is contained keeping the temperature at 0° C., then stirred at the room temperature for 6 hours. The obtained reacted mixture is poured into brine, and deposited white insoluble is removed by suction filtration. Since the small amount of product is possible to be remained, the residue is washed well by methylene chloride. Then the filtrate is extracted by methylene chloride (150 ml×3), and the separated organic phase is dried up using magnesium sulfate. Solvent is vaporized off under vacuum condition, and the obtained crude product is isolated by a column chromatography (φ=50 mm, h=100 mm×2; CH2Cl2), further refined by recrystallization (CHCl3) and 4,4′-biphenyldisulfonylchloride is obtained as a colorless crystal (8.201 g, 23.349 mmol, 58%) (compound A).
[Compound]
Name
compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21.184 mmol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
6.168 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([Cl:5])(=[O:4])(=[O:3])O.C(Cl)Cl.[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(Cl)(Cl)Cl>[Cl-].[Na+].O>[C:9]1([C:15]2[CH:16]=[CH:17][C:18]([S:1]([Cl:5])(=[O:4])=[O:3])=[CH:19][CH:20]=2)[CH:14]=[CH:13][C:12]([S:1]([Cl:5])(=[O:4])=[O:3])=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Four
Name
Quantity
21.184 mmol
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
6.168 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at the room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The obtained reacted mixture
CUSTOM
Type
CUSTOM
Details
deposited white insoluble is removed by suction filtration
WASH
Type
WASH
Details
the residue is washed well by methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Then the filtrate is extracted by methylene chloride (150 ml×3)
CUSTOM
Type
CUSTOM
Details
the separated organic phase is dried up
CUSTOM
Type
CUSTOM
Details
the obtained crude product

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.349 mmol
AMOUNT: MASS 8.201 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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